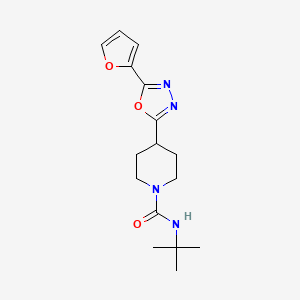

![molecular formula C24H17N3O2 B2530672 3-苯基-1-(对甲苯基)-1H-[1,3]二氧杂环[4,5-g]吡唑并[4,3-c]喹啉 CAS No. 901264-83-3](/img/structure/B2530672.png)

3-苯基-1-(对甲苯基)-1H-[1,3]二氧杂环[4,5-g]吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

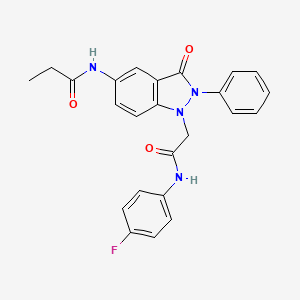

Synthesis Analysis

The synthesis of various pyrazoloquinoline derivatives has been explored in the literature. One study describes the synthesis of novel pyrazolo[3,4-b]quinoline α-ketophosphonic and hydroxymethylenebisphosphonic acid compounds, starting from 2-chloro-3-formylquinoline. The process involved an unexpected intramolecular cyclization and phosphonylation reaction, leading to a tetracyclic ring system formation . Another study reports the preparation of 1-hydroxypyrazoloquinolines and isoquinolines from 1-benzyloxypyrazole, with the pyridine B-ring being established in the terminal step . Additionally, the synthesis and characterization of a compound with a pyrazoline and thiazoyl group attached to a quinoline core have been reported, with the structure confirmed by X-ray single-crystal diffraction and other spectroscopic methods .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. NMR, infrared, and high-resolution mass spectroscopy were employed to characterize the phosphonic acid compounds and their derivatives . X-ray diffraction data confirmed the proposed structures of the tetracyclic compounds . The crystal structure of a thiazoyl-pyrazoline derivative was also determined by X-ray single-crystal diffraction .

Chemical Reactions Analysis

The unexpected addition-cyclization cascade reaction observed during the synthesis of pyrazoloquinoline derivatives highlights the complexity of chemical reactions involving these compounds . The formation of a new six-member lactam ring through phosphonylation of an aromatic ring is a notable example of the reactivity of these molecules .

Physical and Chemical Properties Analysis

Optical absorption studies of 1H-pyrazolo[3,4-b]quinoline and its derivatives have shown that substitution of methyl groups by phenyl groups causes significant changes in the absorption spectra, particularly in the spectral range of 240-370 nm, attributed to pi --> pi* transitions . The solvent effect on the absorption spectra was found to be small, indicating that discrepancies between calculated and measured spectra could be due to electron-vibronic coupling or rotational dynamics of phenyl rings . Another study on the optical properties of 4-aryl-1H-pyrazolo[3,4-b]quinolines analyzed the emission and absorption spectra, quantum yield of emission, and its lifetime, finding mostly tendencies to linearity when comparing different series of compounds .

科学研究应用

合成和结构分析

喹喔啉衍生物,包括结构类似于3-苯基-1-(对甲苯基)-1H-[1,3]二氧杂环[4,5-g]吡唑并[4,3-c]喹啉的那些,已被合成和分析用于各种科学应用。一项值得注意的研究描述了新型异恶唑喹喔啉衍生物(IZQ)的合成和全面表征,其中进行了详细的合成程序、通过单晶X射线衍射的晶体结构分析、DFT计算和Hirshfeld表面分析。这项研究还通过分子对接研究探索了该化合物作为抗癌剂的潜力,突出了它与特定智人蛋白的良好相互作用 (Abad等人,2021)。

抗菌和抗癌活性

一些研究集中在喹喔啉衍生物的抗菌和抗癌活性上。一项研究合成了带有三唑并嘧啶部分的新喹啉和色满衍生物,并评估了它们的抗菌性能。研究表明,一些化合物表现出有希望的抗菌活性,而特定衍生物则显示出显著的效力 (Abu‐Hashem & Gouda,2017)。

光学和电子性质

吡唑并喹啉衍生物的光学和电子性质因其在发光器件中的潜在应用而被广泛研究。对吡唑并[3,4-b]喹啉衍生物的荧光猝灭通过质子化进行的研究证明了它们在各种条件下的荧光稳定性以及在质子酸存在下有效的可逆猝灭过程。这项研究深入了解了动态和静态猝灭机制以及这些材料在光电应用中的潜力 (Mu等人,2010)。

绿色化学方法

与绿色化学原理一致,一项研究描述了通过四组分顺序反应L-脯氨酸催化的复杂杂环邻醌的合成。这种环境友好的“水”方案展示了高原子经济性和在单次操作中形成多个键和环,突出了合成结构复杂分子的有效且可持续的方法 (Rajesh等人,2011)。

属性

IUPAC Name |

3-(4-methylphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O2/c1-15-7-9-17(10-8-15)27-24-18-11-21-22(29-14-28-21)12-20(18)25-13-19(24)23(26-27)16-5-3-2-4-6-16/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPLKDCPPFDGCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-7-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2530589.png)

![3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530600.png)

![Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2530601.png)

![4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2530606.png)